BenchChemオンラインストアへようこそ!

benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate

Orthogonal protecting groups Chemoselective deprotection Chiral diamine building block

Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate (CAS 1261225-44-8; rel-benzyl tert-butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate) is a chiral, bifunctional cyclohexane-1,3-diamine derivative bearing two chemically orthogonal amine protecting groups: an acid-labile tert-butoxycarbonyl (Boc) group and a hydrogenolytically cleavable benzyloxycarbonyl (Cbz) group, anchored to a defined cis-(1R,3S) stereochemical scaffold. With molecular formula C₁₉H₂₈N₂O₄ (MW 348.44), this compound serves as a versatile building block for stepwise, regioselective synthesis in medicinal chemistry, particularly in PROTAC linker construction, anticoagulant intermediate elaboration, and chiral metal complex ligand design.

Molecular Formula C19H28N2O4
Molecular Weight 348.4
CAS No. 1261225-44-8
Cat. No. B3227402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
CAS1261225-44-8
Molecular FormulaC19H28N2O4
Molecular Weight348.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23)/t15-,16+/m1/s1
InChIKeyWBCJCRHCNGJQOY-CVEARBPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate (CAS 1261225-44-8): Orthogonally Protected Chiral cis-1,3-Cyclohexanediamine Building Block for Selective Downstream Functionalization


Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate (CAS 1261225-44-8; rel-benzyl tert-butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate) is a chiral, bifunctional cyclohexane-1,3-diamine derivative bearing two chemically orthogonal amine protecting groups: an acid-labile tert-butoxycarbonyl (Boc) group and a hydrogenolytically cleavable benzyloxycarbonyl (Cbz) group, anchored to a defined cis-(1R,3S) stereochemical scaffold . With molecular formula C₁₉H₂₈N₂O₄ (MW 348.44), this compound serves as a versatile building block for stepwise, regioselective synthesis in medicinal chemistry, particularly in PROTAC linker construction, anticoagulant intermediate elaboration, and chiral metal complex ligand design [1]. The orthogonal Boc/Cbz protection strategy permits sequential, chemoselective deprotection of either amine without affecting the other, a capability absent in singly-protected or unprotected diamine analogs [2].

Why Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate Cannot Be Replaced by Generic Cyclohexanediamine Analogs


Substituting benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate with simpler alternatives—such as the singly Boc-protected tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS 1259278-17-5), unprotected cis-1,3-cyclohexanediamine (CAS 26772-34-9), or stereochemically undefined mixtures—introduces fundamental synthetic liabilities . The singly Boc-protected variant lacks the second orthogonal handle, compelling chemists to perform additional protection steps with associated yield loss (typical Boc or Cbz installation yields: 65–80% per step [1]) and requiring chromatographic purification of intermediates that may be avoided with the pre-installed dual-protection architecture. Unprotected cis-1,3-cyclohexanediamine offers no selectivity between the two chemically equivalent amines, precluding regioselective elaboration . Moreover, reliance on stereochemically undefined mixtures forfeits the reproducible spatial orientation that the cis-(1R,3S) scaffold provides for downstream chiral environments, a parameter critical in PROTAC linker design where single stereochemical inversions have been shown to dramatically alter ternary complex formation and cellular degradation potency [2].

Quantitative Evidence Guide: Differentiated Performance of Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate vs. Analogs


Orthogonal Boc/Cbz Deprotection Enables Sequential, Chemoselective Amine Liberation vs. Singly-Protected Analogs

The compound bears two amine protecting groups removable under mutually exclusive conditions: the Boc group is cleaved by acid (e.g., TFA or HCl/dioxane), while the Cbz group is removed by catalytic hydrogenation (H₂/Pd-C) without affecting the Boc group [1]. This orthogonality—a well-established principle in peptide and complex molecule synthesis [2]—contrasts with singly-protected analogs such as tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS 1259278-17-5), which possess only one latent amine masked as a Boc-carbamate and a free primary amine that cannot be selectively deprotected . Quantitative literature data for Boc or Cbz installation onto a primary amine show typical yields of 65–80% per step under standard conditions (Boc₂O or CbzCl, NaOH, 0 °C to rt) [3]. When a dual-protection architecture is required, purchasing the pre-protected building block eliminates two sequential protection steps, each associated with a potential efficiency loss of 20–35%.

Orthogonal protecting groups Chemoselective deprotection Chiral diamine building block

Defined cis-(1R,3S) Stereochemistry Ensures Reproducible Three-Dimensional Presentation of Amine Functionality vs. Stereochemical Mixtures or Trans Isomers

The target compound is specified as the rel-(1R,3S) cis configuration, meaning both carbamate substituents occupy the same face of the cyclohexane ring . This stands in contrast to trans-1,3-diaminocyclohexane (CAS not assigned as a single enantiomer) or cis/trans mixtures (e.g., CAS 3385-21-5, 1,3-cyclohexanediamine, mixture of isomers ), which present the amines in divergent spatial orientations. In PROTAC design, a single stereochemical inversion at a 1,4-cyclohexyl linker position was shown to alter binary binding affinity, ternary complex formation propensity, and cellular degradation activity [1]. While no direct head-to-head data exist for the 1,3-disubstituted scaffold, class-level inference from the structurally analogous 1,4-cyclohexyl PROTAC linker study indicates that the cis vs. trans spatial orientation of two attachment vectors can produce differentiated pharmacological outcomes. Furthermore, in platinum anticancer complexes, [Pt(cis-1,3-diaminocyclohexane)Cl₂] (employing the cis-1,3-DACH ligand) demonstrated antiproliferative IC₅₀ values of 2.2 ± 0.2 µM (HeLa), 2.9 ± 0.3 µM (MCF-7), and 1.5 ± 0.3 µM (LoVo) after 72 h by MTT assay, compared to the cyclobutyl analog [Pt(cis-1,3-DACB)Cl₂] with IC₅₀ values of 1.99 ± 0.08 µM (HeLa), 4.1 ± 0.3 µM (MCF-7), and 1.7 ± 0.2 µM (LoVo), and cisplatin with IC₅₀ values of 2.67 ± 0.03 µM (HeLa), 13 ± 2 µM (MCF-7), and 10 ± 2 µM (LoVo) [2].

Chiral building block Stereochemical integrity 1,3-cis-cyclohexanediamine

Reliable Purity Specification (≥97%) with Batch-Level Characterization vs. Lower-Purity Alternatives

The CAS 1261225-44-8 (rel-) form is supplied with a minimum purity specification of 97% (HPLC), as documented by AKSci . The enantiomerically defined CAS 1261225-48-2 variant is available at ≥98% purity (HPLC) with batch-specific certificates of analysis including NMR, HPLC, and GC from Bidepharm . In contrast, the unprotected cis-1,3-cyclohexanediamine (CAS 26772-34-9) is typically supplied at 97–98% purity but as a free diamine, requiring additional purification prior to selective functionalization due to its air sensitivity and hygroscopic nature . The Boc-only analog tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS 1259278-17-5) is available at 97% purity but lacks the Cbz handle, limiting its direct utility in orthogonal synthesis strategies [1]. The defined purity specification of the target compound reduces the need for in-house repurification upon receipt, a consideration directly relevant to procurement decisions where analytical variability can introduce batch-to-batch inconsistency in downstream synthetic yields.

Purity specification Quality control Building block procurement

Documented Use as Key Intermediate in Edoxaban Synthesis Demonstrates Industrial Relevance vs. Non-Validated Scaffolds

The orthogonally protected cis-cyclohexane-1,3-diamine scaffold is structurally validated as a key intermediate class in the multi-kilogram synthesis of the FDA-approved factor Xa inhibitor edoxaban (Savaysa/Lixiana) [1]. A 2024 publication in Organic Process Research & Development describes a nine-step scalable process for preparing a Boc-Cbz protected cis-diamine intermediate, wherein sequential acylation with CbzCl and (Boc)₂O, followed by chemoselective Cbz hydrogenolysis, furnishes the target amine with a reported yield range of 65–80% for the individual protection steps [2]. While the exact edoxaban intermediate bears a dimethylcarbamoyl substituent rather than the unsubstituted cyclohexane core of the target compound, the shared orthogonal Boc/Cbz strategy on the cis-1,3-diaminocyclohexane framework establishes industrial precedent for the building block class [1][2]. In contrast, the unprotected diamine or singly-protected analogs have not been reported as direct intermediates in analogous validated pharmaceutical processes requiring orthogonal sequential elaboration.

Edoxaban intermediate cis-cyclohexane diamine Pharmaceutical process chemistry

Optimal Research and Industrial Application Scenarios for Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate (CAS 1261225-44-8)


PROTAC Linker Construction Requiring Stepwise, Regioselective Elaboration

Mono-Boc diamines are the most popular linker class in PROTAC design [1]. The orthogonal Boc/Cbz architecture of the target compound enables chemists to sequentially install the target-protein-binding warhead (e.g., via Cbz hydrogenolysis to expose a free amine for amide coupling) and the E3 ligase ligand (via Boc deprotection and subsequent conjugation) in a fully regiocontrolled manner [2]. This sequential strategy avoids the statistical mixtures and purification challenges inherent in reacting unprotected or symmetrically protected diamines. The defined cis-(1R,3S) geometry provides a rigid, predictable inter-vector distance that is critical for ternary complex formation, a parameter for which stereochemical inversions have been shown to differentiate degradation potency outcomes [3].

Synthesis of Chiral 1,3-Diaminocyclohexane-Derived Platinum(II) Anticancer Complexes

The cis-1,3-diaminocyclohexane scaffold, when elaborated to the free diamine and complexed with platinum(II), has demonstrated superior antiproliferative activity compared to smaller-ring 1,3-diaminocycloalkane analogs and cisplatin in multiple human cancer cell lines [4]. Specifically, [Pt(cis-1,3-DACH)Cl₂] achieved IC₅₀ values of 2.2 µM (HeLa), 2.9 µM (MCF-7), and 1.5 µM (LoVo)—representing up to 6.7-fold greater potency than cisplatin in LoVo cells [4]. The target compound, upon sequential deprotection to the free cis-1,3-diamine, provides direct synthetic access to this pharmacologically validated ligand class.

Edoxaban-Class Anticoagulant Intermediate Synthesis

The orthogonally protected cis-cyclohexane-1,3-diamine motif is a validated key intermediate in the industrial-scale synthesis of edoxaban [5]. The target compound's Boc/Cbz dual protection mirrors the strategic protecting group architecture employed in the published edoxaban process, where sequential Cbz acylation, Boc protection, and chemoselective Cbz hydrogenolysis are critical steps [5]. Medicinal chemistry teams pursuing structure-activity relationship (SAR) exploration around the factor Xa inhibitor pharmacophore can leverage this building block to streamline analog synthesis.

Iterative Peptidomimetic Synthesis with Orthogonal Deprotection Sequences

In solid-phase or solution-phase peptidomimetic synthesis, the ability to sequentially liberate two chemically differentiated amines from a single building block enables iterative chain extension without protecting group manipulation between coupling steps [2]. The Boc group is stable to the hydrogenolytic conditions used for Cbz removal, and conversely, the Cbz group withstands the acidic conditions for Boc cleavage [2]. This bidirectional synthetic utility reduces the total number of synthetic operations compared to routes employing mono-protected or unprotected diamine building blocks.

Quote Request

Request a Quote for benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.